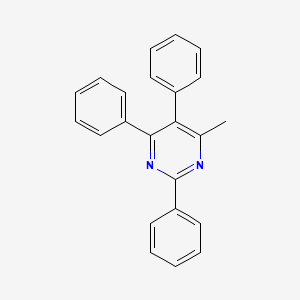sulfanylidene-lambda~5~-phosphane CAS No. 54006-28-9](/img/structure/B14640061.png)
[(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C25H22P2S and a molecular weight of 416.463 g/mol . It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups, making it an interesting subject of study in various fields of chemistry.
Vorbereitungsmethoden
The synthesis of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphanyl or sulfanylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl and sulfanylidene groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as dimethylphenylphosphine and other phosphine derivatives. Unlike dimethylphenylphosphine, which has a simpler structure with only one phenyl group, (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a more complex structure with additional functional groups, providing unique reactivity and applications .
Similar compounds include:
- Dimethylphenylphosphine
- Triphenylphosphine
- Diphenylphosphine oxide
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane .
Eigenschaften
CAS-Nummer |
54006-28-9 |
|---|---|
Molekularformel |
C25H22P2S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
diphenylphosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C25H22P2S/c28-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
InChI-Schlüssel |
HDCCDFJQHFNZEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)


![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)



![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

